![molecular formula C17H13ClN2O2S B4771565 5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4771565.png)
5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
Overview
Description
5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one, commonly known as CBT, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. CBT has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mechanism of Action
CBT exerts its biological effects through the inhibition of various signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and cancer progression. CBT also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CBT has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which can protect cells from oxidative damage. CBT has also been shown to possess anti-inflammatory activity, which can reduce inflammation and pain. Additionally, CBT has been shown to possess antitumor activity, which can inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
CBT has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and yield. Additionally, CBT has been extensively studied, and its biological effects have been well characterized. However, there are some limitations to the use of CBT in lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, CBT has not been extensively studied in vivo, limiting its potential therapeutic applications.
Future Directions
There are several future directions for CBT research. One potential area of research is the development of CBT analogs with improved solubility and bioavailability. Additionally, further studies are needed to determine the in vivo efficacy of CBT and its potential therapeutic applications. Finally, the potential use of CBT in combination with other drugs or therapies should be explored, as it may enhance its therapeutic potential.
In conclusion, CBT is a promising thiazole derivative that possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Its synthesis method has been optimized to yield high purity and yield, making it a viable compound for further research. While there are some limitations to the use of CBT in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study.
Scientific Research Applications
CBT has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the treatment of various diseases. CBT has been studied for its potential use in the treatment of cancer, diabetes, and inflammation-related diseases.
properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-20(12-6-8-13(21)9-7-12)17-19-16(22)15(23-17)10-11-4-2-3-5-14(11)18/h2-10,21H,1H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOCQLRJGDGSRO-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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